molecular formula C6HF11O B3042113 (4H-Octafluorobutyl)trifluorooxirane CAS No. 50838-66-9

(4H-Octafluorobutyl)trifluorooxirane

Cat. No.: B3042113
CAS No.: 50838-66-9
M. Wt: 298.05 g/mol
InChI Key: HEOHDUODTKFWBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4H-Octafluorobutyl)trifluorooxirane typically involves the reaction of octafluorobutyl alcohol with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, this compound is produced using advanced chemical reactors that allow for precise control of reaction parameters. The process involves continuous monitoring and adjustment of temperature, pressure, and reactant concentrations to optimize production efficiency and product quality .

Mechanism of Action

The mechanism of action of (4H-Octafluorobutyl)trifluorooxirane involves its ability to react with various molecular targets through its oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form new chemical bonds and products. This reactivity is harnessed in various applications, including catalysis and synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

    (4H-Octafluorobutyl)trifluorooxirane: C6HF11O

    (4H-Octafluorobutyl)difluorooxirane: C6HF10O

    (4H-Octafluorobutyl)tetrafluorooxirane: C6HF12O

Uniqueness

This compound is unique due to its specific combination of fluorine atoms and oxirane ring, which imparts high stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical reagents .

Biological Activity

(4H-Octafluorobutyl)trifluorooxirane is a fluorinated compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine atoms, suggests potential biological activity that warrants investigation. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and toxicity profiles.

Chemical Structure and Properties

This compound features a trifluorooxirane moiety with an octafluorobutyl substituent. The presence of fluorine atoms significantly alters the compound's lipophilicity and reactivity compared to non-fluorinated analogs.

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates several noteworthy interactions:

  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar fluorinated structures can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
  • Cytotoxicity : Some fluorinated compounds exhibit cytotoxic effects against cancer cell lines, indicating a potential for therapeutic applications in oncology .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The electron-withdrawing nature of fluorine can enhance binding affinity to enzyme active sites, potentially leading to inhibition of enzymatic activity.
  • Radical Scavenging : Similar compounds have shown antioxidant properties, which could mitigate oxidative stress in biological systems.

Enzyme Inhibition Studies

A study evaluating the inhibitory effects of various fluorinated compounds revealed that those with trifluoromethyl groups exhibited moderate inhibition of COX-2 and LOX-5/15 enzymes. The presence of halogen atoms was noted to enhance biological activity through specific interactions with enzyme residues .

CompoundCOX-2 Inhibition IC50 (µM)LOX-5 Inhibition IC50 (µM)
3b10.47.7
3e5.49.9

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney), indicated that certain derivatives of fluorinated compounds could induce cell death at specific concentrations .

Case Studies

Several case studies highlight the potential applications of fluorinated compounds in therapeutic settings:

  • Anti-inflammatory Applications : Compounds similar to this compound have been studied for their ability to reduce inflammation through COX inhibition, making them candidates for treating inflammatory diseases.
  • Anticancer Properties : The cytotoxic effects observed in cell lines suggest that further research into the mechanism of action could lead to the development of new anticancer agents.

Properties

IUPAC Name

2,2,3-trifluoro-3-(1,1,2,2,3,3,4,4-octafluorobutyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF11O/c7-1(8)2(9,10)3(11,12)4(13,14)5(15)6(16,17)18-5/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOHDUODTKFWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C1(C(O1)(F)F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF11O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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